molecular formula C13H10O B1589660 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 109341-49-3

2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one

Cat. No.: B1589660
CAS No.: 109341-49-3
M. Wt: 182.22 g/mol
InChI Key: LWQSMXIFHVPMDA-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one is an organic compound with the molecular formula C13H10O It is a bicyclic ketone that features a fused cyclopentane and naphthalene ring system

Synthetic Routes and Reaction Conditions:

    From 2-Cyclopenten-1-one and Alpha,Alpha,Alpha’,Alpha’-Tetrabromo-o-xylene:

    Diels-Alder Reaction:

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented, suggesting that it is primarily synthesized in research laboratories for specific applications.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one exerts its effects involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

    2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one:

    2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile:

Uniqueness:

  • 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one is unique due to its specific ring fusion and the resulting electronic properties, making it valuable for specific applications in organic electronics and materials science.

Properties

IUPAC Name

1,2-dihydrocyclopenta[b]naphthalen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQSMXIFHVPMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC3=CC=CC=C3C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451667
Record name benz[f]indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109341-49-3
Record name benz[f]indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

α,α,α′,α′-Tetrabromo-o-xylene (200 g, 0.48 mole) was dissolved in 2000 mL of dimethylformamide. 2-Cyclopentene-1-one (40 g, 0.25 mole) was added, along with 500 g sodium iodide. The mixture was heated overnight at 80° C. The mixture was cooled and poured into 2 L of ice water containing sodium bisulfide (20 g). The solids were collected and recrystallized from ethanol to give 65 g of benz[f]indan-1-one. The benzindanone was then reduced by dissolving in 600 mL of ethanol and adding 30 g of sodium borohydride, over a 2-hour period. The solution was stirred at room temperature overnight and quenched with 1 N HCl. The ethanol was removed under vacuum, and the product extracted into toluene. The product was then recrystallized from hexanes to give 58 g of benz[f]indan-1-ol. The benzindanol was then dehydrated by refluxing in 100 mL of 10% sulfuric acid overnight. The solution was cooled and extracted with toluene. The product was purified by column chromatography, in hexanes, followed by two recrystallizations from ethanol, and a final recrystallization from hexane to give 10.8 g (13% overall yield) of Benz[f]indene.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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